Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate
Overview
Description
Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C9H8BrN3O2. This compound is part of the imidazo[1,2-A]pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it useful for different applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are used under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-A]pyrimidines .
Scientific Research Applications
Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the treatment of tuberculosis.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the protein FtsZ, leading to the arrest of cell division in certain bacteria . This makes it a promising candidate for the development of new antibiotics.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Known for its applications in medicinal chemistry, particularly as antituberculosis agents.
6-bromoimidazo[1,2-A]pyridine-2-carbohydrazide: Investigated for its anticonvulsant properties.
Uniqueness
Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct electronic properties and reactivity compared to other imidazo[1,2-A]pyrimidines .
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKBFCDPIFTPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=NC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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